molecular formula C15H14BrN5OS B2600352 5-amino-1-(3-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-36-1

5-amino-1-(3-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2600352
CAS No.: 899737-36-1
M. Wt: 392.28
InChI Key: KDYCCQACMWASFD-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Bromobenzyl Group: The bromobenzyl group can be attached via a substitution reaction using a suitable bromobenzyl halide.

    Attachment of the Thiophen-2-ylmethyl Group: This group can be introduced through a coupling reaction, such as a Suzuki coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding carboxylic acid, while reduction could produce an amine derivative.

Scientific Research Applications

5-amino-1-(3-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

    Chemical Biology: It can serve as a probe for studying biological processes at the molecular level, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, for example, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(3-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

5-amino-1-(3-bromobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5OS/c16-11-4-1-3-10(7-11)9-21-14(17)13(19-20-21)15(22)18-8-12-5-2-6-23-12/h1-7H,8-9,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYCCQACMWASFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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